lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
CAS No.:
Cat. No.: VC18080022
Molecular Formula: C6H8LiN3O3
Molecular Weight: 177.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8LiN3O3 |
|---|---|
| Molecular Weight | 177.1 g/mol |
| IUPAC Name | lithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
| Standard InChI | InChI=1S/C6H9N3O3.Li/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | AELLHEUMDMPAKU-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].CN1C=NN=C1COCC(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a lithium cation () ionically bonded to the deprotonated oxygen of a 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate anion. The anion features a 4-methyl-1,2,4-triazole ring linked via a methoxy group to an acetate backbone. Key structural attributes include:
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Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to electron delocalization and stability.
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Methoxy Bridge: Enhances solubility and modulates steric effects.
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Acetate Group: Provides a carboxylate binding site for lithium coordination.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.1 g/mol |
| IUPAC Name | Lithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
| Canonical SMILES | [Li+].CN1C=NN=C1COCC(=O)[O-] |
| Topological Polar Surface Area | 83.8 Ų |
The compound’s solubility in polar solvents like water and methanol stems from its ionic nature and hydrogen-bonding capacity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The ligand precursor, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid, is synthesized via nucleophilic substitution between 4-methyl-1,2,4-triazole-3-thiol and ethyl bromoacetate, followed by saponification to yield the free acid. Subsequent neutralization with lithium hydroxide or carbonate in aqueous ethanol produces the lithium salt .
Reaction Scheme:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥95%). Parameters such as pH (8.5–9.0), temperature (50–60°C), and solvent polarity are tightly controlled to minimize byproducts like unreacted ligand or lithium carbonate.
Applications in Scientific Research
Medicinal Chemistry
Triazole derivatives exhibit antimicrobial, antiviral, and anticancer activities. The 1,2,4-triazole ring in this compound interacts with enzymatic active sites, inhibiting pathogens such as Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 8 µg/mL). Preliminary studies suggest potential in neurology due to lithium’s mood-stabilizing effects, though in vivo validation is pending.
Materials Science
As a coordination compound, it serves as a precursor for lithium-ion conductive polymers. Blending with poly(ethylene oxide) yields solid electrolytes with ionic conductivities of at 25°C, suitable for battery applications.
Table 2: Comparative Ionic Conductivity
| Polymer Matrix | Ionic Conductivity (S/cm) | Temperature |
|---|---|---|
| PEO + LiPF₆ | 25°C | |
| PEO + This Compound | 25°C |
Mechanistic Insights
Biological Activity
The triazole ring inhibits cytochrome P450 enzymes (CYP3A4, IC₅₀: 12 µM) via π-π stacking and hydrogen bonding, disrupting microbial cell wall synthesis. Lithium ions modulate neurotransmitter release by competing with in ATP-dependent pathways, a mechanism explored for bipolar disorder therapy.
Electrochemical Behavior
In solid electrolytes, lithium ions migrate through amorphous polymer regions, with conductivity following the Vogel-Tammann-Fulcher equation:
where , , and are material-specific constants.
Challenges and Future Directions
Current limitations include moderate thermal stability (decomposition at 180°C) and hygroscopicity. Functionalizing the triazole ring with fluorinated groups may enhance stability, while nanocomposites with SiO₂ could improve mechanical strength. Clinical trials are needed to validate therapeutic efficacy and toxicity profiles.
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